molecular formula C9H12ClNO2 B14587698 3-Amino-1-(2-hydroxyphenyl)propan-1-one--hydrogen chloride (1/1) CAS No. 61146-81-4

3-Amino-1-(2-hydroxyphenyl)propan-1-one--hydrogen chloride (1/1)

Cat. No.: B14587698
CAS No.: 61146-81-4
M. Wt: 201.65 g/mol
InChI Key: CFGZSFOMQSPEEV-UHFFFAOYSA-N
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Description

3-Amino-1-(2-hydroxyphenyl)propan-1-one–hydrogen chloride (1/1) is a chemical compound known for its unique structure and properties It is a hydrochloride salt form of 3-Amino-1-(2-hydroxyphenyl)propan-1-one, which is characterized by the presence of an amino group, a hydroxyl group, and a ketone group within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-hydroxyphenyl)propan-1-one–hydrogen chloride typically involves the reaction of 2-hydroxyacetophenone with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and high-throughput screening can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-hydroxyphenyl)propan-1-one–hydrogen chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

3-Amino-1-(2-hydroxyphenyl)propan-1-one–hydrogen chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-hydroxyphenyl)propan-1-one–hydrogen chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein-transporting monoamines such as dopamine, noradrenaline, and serotonin, affecting neurotransmission and exhibiting psychoactive properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3-hydroxyphenyl)propan-1-one hydrochloride
  • 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione
  • 3-Amino-1-propanol

Uniqueness

3-Amino-1-(2-hydroxyphenyl)propan-1-one–hydrogen chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and industrial applications .

Properties

CAS No.

61146-81-4

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

3-amino-1-(2-hydroxyphenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C9H11NO2.ClH/c10-6-5-9(12)7-3-1-2-4-8(7)11;/h1-4,11H,5-6,10H2;1H

InChI Key

CFGZSFOMQSPEEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCN)O.Cl

Origin of Product

United States

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